molecular formula C24H21N3O3S3 B11629693 9-Methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one

9-Methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11629693
M. Wt: 495.6 g/mol
InChI Key: BXMAJOFIWHGJLQ-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused heterocyclic core with a pyrimidine ring annulated to a pyridine moiety. Key structural features include:

  • Position 3: A (Z)-configured thiazolidinone substituent with a tetrahydrofuranmethyl group at N3 and a thioxo group at C2. This moiety may enhance redox activity or serve as a hydrogen-bond acceptor .
  • Position 9: A methyl group, which could stabilize the pyridine ring’s electronic environment .

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to thiazolidinone derivatives .

Properties

Molecular Formula

C24H21N3O3S3

Molecular Weight

495.6 g/mol

IUPAC Name

(5Z)-5-[(9-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H21N3O3S3/c1-15-7-5-11-26-20(15)25-21(32-17-9-3-2-4-10-17)18(22(26)28)13-19-23(29)27(24(31)33-19)14-16-8-6-12-30-16/h2-5,7,9-11,13,16H,6,8,12,14H2,1H3/b19-13-

InChI Key

BXMAJOFIWHGJLQ-UYRXBGFRSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)SC5=CC=CC=C5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)SC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents and reagents to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties for various applications .

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activity, making it a candidate for drug development .

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may act on specific molecular targets to treat diseases or conditions, such as inflammation or infections .

Industry

In industry, the compound is used in the development of new materials with unique properties, such as enhanced strength, flexibility, or conductivity. It may also be used in the production of specialty chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 9-Methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may modulate the activity of these targets, leading to changes in cellular function and therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share the pyrido[1,2-a]pyrimidin-4-one core but differ in substituents and bioactivity:

Compound Name Substituents (Positions) Key Structural Differences Reference
9-Methyl-2-(4-methylpiperazinyl)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 2: 4-Methylpiperazinyl; 3: Tetrahydrofuranmethyl-thiazolidinone; 9: Methyl Piperazinyl group enhances solubility but reduces thiol-mediated redox activity compared to phenylsulfanyl .
9-Methyl-2-(4-methylphenoxy)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 2: 4-Methylphenoxy; 3: Phenethyl-thiazolidinone; 9: Methyl Phenoxy group increases steric bulk, potentially hindering enzyme binding; phenethyl enhances lipophilicity .
2-(3-Fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 2: 3-Fluoro-4-methoxyphenyl; 7: Tetrahydropyridinyl; 9: Methyl Fluorine and methoxy groups improve metabolic stability; tetrahydropyridinyl aids in target engagement .

Research Findings and Implications

Structure-Activity Relationships (SAR): Substituents at position 2 (e.g., phenylsulfanyl vs. piperazinyl) critically modulate solubility and target affinity. Thiazolidinone rings with tetrahydrofuranmethyl groups improve membrane permeability but may reduce enzymatic binding compared to phenethyl derivatives .

Computational Insights :

  • Docking studies () suggest that the thioxo group forms hydrogen bonds with aldose reductase’s Tyr48, while the phenylsulfanyl group occupies a hydrophobic pocket. Methyl at position 9 avoids steric clashes with His110 .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of temperature (e.g., 60–80°C for cyclization), solvent selection (e.g., dichloromethane or ethanol for solubility), and catalysts (e.g., palladium on carbon for hydrogenation). Continuous flow reactors improve scalability and reduce side reactions compared to batch processes . Post-synthesis purification via column chromatography or recrystallization ensures >95% purity.

Q. Which spectroscopic methods are most effective for characterizing its structure?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and Z-configuration of the thiazolidinone moiety. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the thioxo (C=S) and carbonyl (C=O) bonds . X-ray crystallography resolves stereochemical ambiguities in crystalline forms.

Q. How can researchers assess its preliminary bioactivity?

Standard assays include:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Compare analogs with modified substituents (e.g., allylamino vs. benzylamino groups) to identify pharmacophores. For example:

SubstituentBioactivity TrendReference
AllylaminoEnhanced antimicrobial
TetrahydrofuranImproved solubility
PhenylsulfanylStabilized Z-configuration
Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like DNA gyrase or tubulin .

Q. How to resolve contradictions in biological data across studies?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using guidelines like OECD 423 for toxicity or CLSI for antimicrobial testing. Validate findings with orthogonal assays (e.g., apoptosis via flow cytometry alongside MTT results) .

Q. What strategies enhance stability during in vitro studies?

  • Solubility : Use co-solvents (e.g., DMSO:PBS mixtures) to prevent aggregation.
  • Photostability : Store solutions in amber vials to avoid light-induced degradation.
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites for structural modification .

Q. How to integrate computational design with experimental synthesis?

Density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity (e.g., electrophilic regions for substitution). Machine learning models (e.g., Random Forest) prioritize synthetic routes based on yield data from similar compounds .

Q. What role do non-covalent interactions play in target binding?

Hydrogen bonding (e.g., between thioxo groups and Arg residues) and π-π stacking (pyrido-pyrimidine core with aromatic residues) dominate interactions. Surface plasmon resonance (SPR) quantifies binding kinetics, while isothermal titration calorimetry (ITC) measures thermodynamic parameters .

Methodological Innovations

Q. Can flow chemistry improve scalability?

Yes. Microreactors enable rapid mixing and heat transfer, reducing side products (e.g., oxidation byproducts) during thiazolidinone ring formation. A 2021 study achieved 85% yield for a related compound using Omura-Sharma-Swern oxidation in flow .

Q. How to study metabolic pathways in preclinical models?

Radiolabel the compound (e.g., ¹⁴C at the methyl group) and track metabolites via LC-MS/MS in rodent plasma. Compare results with in silico predictions from tools like Meteor Nexus .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.